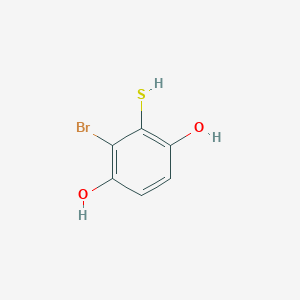
6-Bromo-2,5-dihydroxythiophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2,5-dihydroxythiophenol, also known as this compound, is a useful research compound. Its molecular formula is C6H5BrO2S and its molecular weight is 221.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Hydroquinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Identification
The compound is synthesized through the reaction of sodium thiosulfate with 2-bromo-1,4-benzoquinone, followed by reduction to yield the thiophenol derivative. The structural identification is confirmed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Toxicological Studies
Nephrotoxicity
One of the primary applications of 6-bromo-2,5-dihydroxythiophenol is in nephrotoxicity studies. Research indicates that this compound can induce nephrotoxic effects in animal models. In a study involving Sprague-Dawley rats, administration of this compound resulted in increased blood urea nitrogen levels and histological changes indicative of kidney damage, similar to those observed with other nephrotoxic agents . The compound's toxicity appears to be linked to its quinone functionality, which may play a role in generating reactive thiols that contribute to nephrotoxicity .
Table 1: Toxicity Profile of this compound
| Compound | Dosage (mmol/kg) | Effect on Blood Urea Nitrogen | Histological Changes Observed |
|---|---|---|---|
| This compound | 0.35 | Increased | Yes |
| 2,5-Dihydroxythiophenol | 0.6 | Increased | Yes |
| 2-, 3-, and 4-Bromothiophenol | 0.2 - 0.8 | No effect | No |
Medicinal Chemistry
Potential Therapeutic Applications
While primarily studied for its toxicological effects, the unique chemical structure of this compound suggests potential therapeutic applications. Its reactivity profile may be leveraged in drug design, particularly for compounds targeting specific biological pathways or as intermediates in synthesizing more complex molecules.
Case Study: Reactive Thiols
A significant aspect of the research surrounding this compound involves its role as a metabolite of nephrotoxic agents like 2-bromohydroquinone-glutathione conjugates. Understanding how these reactive thiols form can provide insights into developing antidotes or protective agents against nephrotoxicity .
Environmental and Analytical Chemistry
Analytical Applications
this compound can serve as a reference compound in analytical chemistry for studying thiol reactivity and the behavior of thiophenols in biological systems. Its synthesis and characterization are crucial for developing methods to detect similar compounds in environmental samples.
特性
CAS番号 |
116333-48-3 |
|---|---|
分子式 |
C6H5BrO2S |
分子量 |
221.07 g/mol |
IUPAC名 |
2-bromo-3-sulfanylbenzene-1,4-diol |
InChI |
InChI=1S/C6H5BrO2S/c7-5-3(8)1-2-4(9)6(5)10/h1-2,8-10H |
InChIキー |
SVHPPUKUWCKOTM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1O)S)Br)O |
正規SMILES |
C1=CC(=C(C(=C1O)S)Br)O |
Key on ui other cas no. |
116333-48-3 |
同義語 |
1-bromo-2,5-dihydroxy-6-thiobenzene 1-thio-6-bromo-2,5-dihydroxybenzene 6-bromo-2,5-dihydroxythiophenol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















